16-phenoxy tetranor Prostaglandin E2
Overview
Description
16-phenoxy tetranor Prostaglandin E2 is a minor metabolite of sulprostone, formed by the hydrolysis of the methylsulfonamide bond . It is identified in human plasma following the parenteral administration of sulprostone . This compound is a free acid form of sulprostone and is used primarily for scientific research .
Preparation Methods
Chemical Reactions Analysis
16-phenoxy tetranor Prostaglandin E2 undergoes various chemical reactions, including:
Hydrolysis: The primary reaction forming this compound from sulprostone.
Oxidation and Reduction:
Substitution: Specific substitution reactions involving this compound are not widely reported.
The major product formed from the hydrolysis of sulprostone is this compound .
Scientific Research Applications
16-phenoxy tetranor Prostaglandin E2 is used in various scientific research applications, including:
Chemistry: Studying the hydrolysis of sulprostone and related compounds.
Biology: Investigating the metabolic pathways and minor metabolites of prostaglandins.
Medicine: Understanding the pharmacokinetics and metabolism of sulprostone.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 16-phenoxy tetranor Prostaglandin E2 involves its interaction with prostaglandin receptors . These receptors are membrane-bound proteins that interact with specific guanine nucleotide regulatory proteins, leading to changes in intracellular second messengers such as cAMP, inositol trisphosphate, and Ca2+ . This interaction results in various physiological responses, including smooth muscle contraction and inhibition of lipolysis .
Comparison with Similar Compounds
16-phenoxy tetranor Prostaglandin E2 is unique due to its formation from the hydrolysis of sulprostone . Similar compounds include:
Sulprostone: The parent compound from which this compound is derived.
Prostaglandin E2: A related compound with similar biological activities.
Prostaglandin F2α: Another prostaglandin with distinct physiological effects.
These compounds share similar structures and biological activities but differ in their specific metabolic pathways and physiological responses .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-OMIHVFMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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